molecular formula C19H12ClF4N3O3S B12363863 Hsd17B13-IN-93

Hsd17B13-IN-93

Cat. No.: B12363863
M. Wt: 473.8 g/mol
InChI Key: DWGWVWCZBPKJDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-93 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography . The process also includes rigorous quality control measures to ensure the consistency and efficacy of the final product .

Scientific Research Applications

Hsd17B13-IN-93 has a wide range of scientific research applications, including:

Mechanism of Action

Hsd17B13-IN-93 exerts its effects by inhibiting the enzyme hydroxysteroid 17-beta dehydrogenase 13, which is involved in the metabolism of steroids and lipids in the liver. The inhibition of this enzyme leads to a reduction in lipid accumulation and inflammation in the liver, thereby mitigating the progression of liver diseases. The molecular targets and pathways involved include the modulation of lipid droplet formation, the regulation of inflammatory cytokines, and the activation of signaling pathways related to liver metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Hsd17B13-IN-93 include other inhibitors of hydroxysteroid 17-beta dehydrogenase 13, such as BI-3231 and various small molecule inhibitors. These compounds share a common mechanism of action but differ in their chemical structures and inhibitory potencies.

Uniqueness

This compound is unique in its high selectivity and potency as an inhibitor of hydroxysteroid 17-beta dehydrogenase 13. Its distinct chemical structure allows for effective binding to the enzyme’s active site, resulting in robust inhibition of enzymatic activity. This makes it a valuable tool for studying the role of hydroxysteroid 17-beta dehydrogenase 13 in liver diseases and for developing new therapeutic strategies.

Properties

Molecular Formula

C19H12ClF4N3O3S

Molecular Weight

473.8 g/mol

IUPAC Name

4-[(3-chloro-5-fluoro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H12ClF4N3O3S/c20-12-5-10(6-13(21)14(12)28)17(29)27-16-15(31-8-26-16)18(30)25-7-9-3-1-2-4-11(9)19(22,23)24/h1-6,8,28H,7H2,(H,25,30)(H,27,29)

InChI Key

DWGWVWCZBPKJDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(N=CS2)NC(=O)C3=CC(=C(C(=C3)Cl)O)F)C(F)(F)F

Origin of Product

United States

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